![molecular formula C12H13FN4 B2889131 5-[(2-Fluorophenyl)methyl]-2-methylpyrimidine-4,6-diamine CAS No. 338965-21-2](/img/structure/B2889131.png)
5-[(2-Fluorophenyl)methyl]-2-methylpyrimidine-4,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2-Fluorophenyl)methyl]-2-methylpyrimidine-4,6-diamine is a compound belonging to the class of aminopyrimidines This compound is characterized by the presence of an amino group attached to the pyrimidine ring, along with a fluorobenzyl and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Fluorophenyl)methyl]-2-methylpyrimidine-4,6-diamine typically involves the reaction of 2-fluorobenzylamine with a suitable pyrimidine precursor under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
5-[(2-Fluorophenyl)methyl]-2-methylpyrimidine-4,6-diamine undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The fluorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted pyrimidines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
5-[(2-Fluorophenyl)methyl]-2-methylpyrimidine-4,6-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-[(2-Fluorophenyl)methyl]-2-methylpyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and enzyme activities.
類似化合物との比較
Similar Compounds
- 6-Amino-5-(2-fluorobenzyl)-2-phenyl-4-pyrimidinylamine
- 6-Amino-5-(2-chlorobenzyl)-2-methyl-4-pyrimidinylamine
- 6-Amino-5-(2-bromobenzyl)-2-methyl-4-pyrimidinylamine
Uniqueness
What sets 5-[(2-Fluorophenyl)methyl]-2-methylpyrimidine-4,6-diamine apart from similar compounds is the presence of the fluorobenzyl group, which imparts unique chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
5-[(2-fluorophenyl)methyl]-2-methylpyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4/c1-7-16-11(14)9(12(15)17-7)6-8-4-2-3-5-10(8)13/h2-5H,6H2,1H3,(H4,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYYOMSMQREKGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)N)CC2=CC=CC=C2F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24820319 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
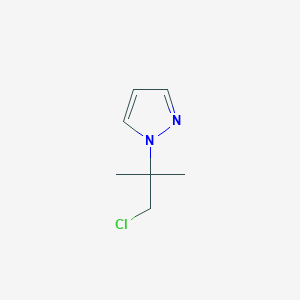
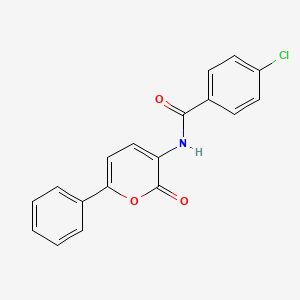
![3-{[(2-Chloro-6-ethoxyquinolin-3-yl)methylidene]amino}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2889050.png)
![N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide](/img/structure/B2889052.png)
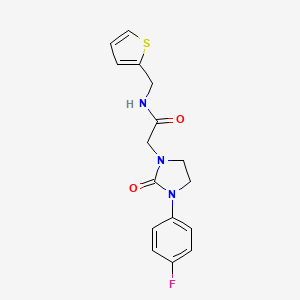

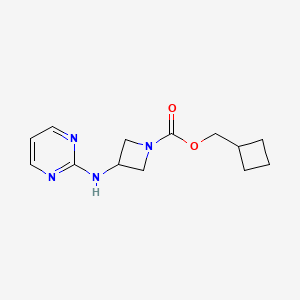
![3-(3-chlorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2889062.png)
![2,4-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2889063.png)
![(3Ar,6aS)-5-benzyl-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2889065.png)
![1,3-dimethyl-5-(phenethylamino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2889066.png)
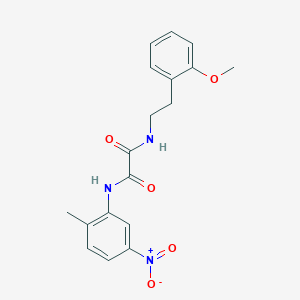
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B2889069.png)
![N-benzyl-2-(3-(2-(pyridin-4-ylthio)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2889070.png)
